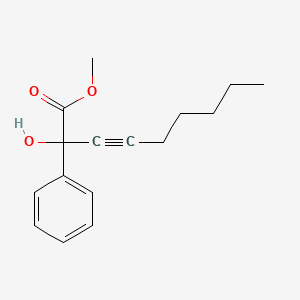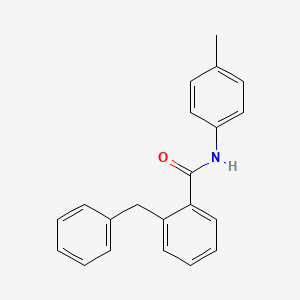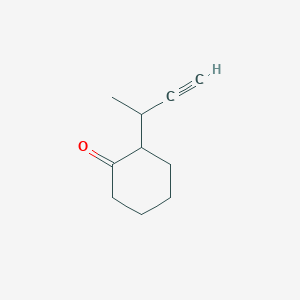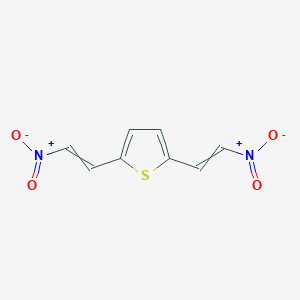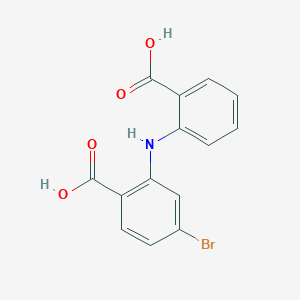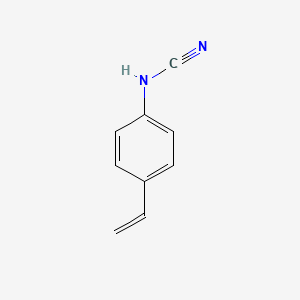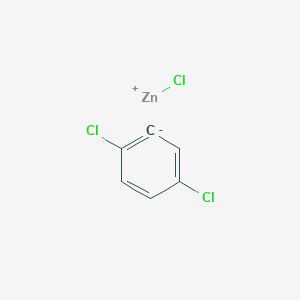![molecular formula C14H10ClN B14354490 2-[Chloro(phenyl)methyl]benzonitrile CAS No. 90292-78-7](/img/structure/B14354490.png)
2-[Chloro(phenyl)methyl]benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[Chloro(phenyl)methyl]benzonitrile is an organic compound that belongs to the class of aromatic nitriles. This compound is characterized by the presence of a chloro group and a benzonitrile group attached to a phenyl ring. It is commonly used as an intermediate in the synthesis of various chemicals and pharmaceuticals.
準備方法
Synthetic Routes and Reaction Conditions
Ammoxidation of 2-chlorotoluene: This method involves the reaction of 2-chlorotoluene with ammonia and oxygen at high temperatures (400-450°C) to produce 2-[Chloro(phenyl)methyl]benzonitrile.
Dehydration of Benzamide or Benzaldehyde Oxime: In the laboratory, this compound can be prepared by dehydrating benzamide or benzaldehyde oxime using reagents such as cuprous cyanide or sodium cyanide in dimethyl sulfoxide (DMSO).
Industrial Production Methods
The industrial production of this compound typically involves the ammoxidation of 2-chlorotoluene due to its efficiency and scalability .
化学反応の分析
Types of Reactions
Nucleophilic Substitution: This compound can participate in nucleophilic substitution reactions, where the chloro group is replaced by other nucleophiles such as hydroxide ions.
Reduction: Reduction of this compound can lead to the formation of benzylamine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) and other strong bases are typically used.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Nucleophilic Substitution: Substituted benzonitriles.
Reduction: Benzylamine derivatives.
科学的研究の応用
2-[Chloro(phenyl)methyl]benzonitrile has a wide range of applications in scientific research:
作用機序
The mechanism of action of 2-[Chloro(phenyl)methyl]benzonitrile involves its interaction with specific molecular targets and pathways:
Nucleophilic Aromatic Substitution: The chloro group in the compound can be replaced by nucleophiles through a two-step mechanism involving the formation of a negatively charged intermediate, followed by the loss of the halide anion.
Coordination Complex Formation: The compound can form coordination complexes with transition metals, which are useful in various catalytic processes.
類似化合物との比較
2-[Chloro(phenyl)methyl]benzonitrile can be compared with other similar compounds to highlight its uniqueness:
2-Chlorobenzonitrile: This compound is similar in structure but lacks the phenylmethyl group, making it less versatile in certain synthetic applications.
2-Methylbenzonitrile: This compound has a methyl group instead of a chloro group, which affects its reactivity and applications.
Benzonitrile: The parent compound without any substituents, used primarily as a solvent and intermediate in organic synthesis.
特性
CAS番号 |
90292-78-7 |
|---|---|
分子式 |
C14H10ClN |
分子量 |
227.69 g/mol |
IUPAC名 |
2-[chloro(phenyl)methyl]benzonitrile |
InChI |
InChI=1S/C14H10ClN/c15-14(11-6-2-1-3-7-11)13-9-5-4-8-12(13)10-16/h1-9,14H |
InChIキー |
NJZFPTZWAOHBTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2C#N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


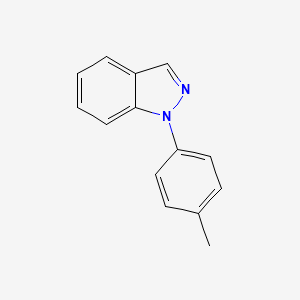
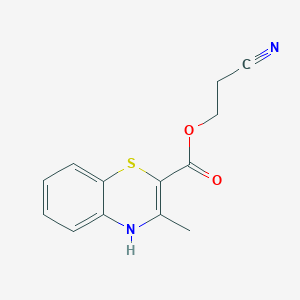
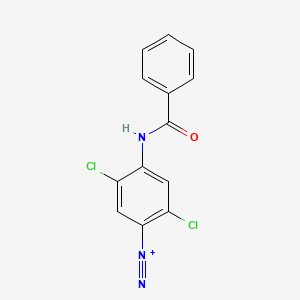
![[1,1'-Biphenyl]-3-YL octanoate](/img/structure/B14354433.png)
![2-[(2,5-Dihydroxyphenyl)sulfanyl]-6-sulfanylbenzene-1,4-diol](/img/structure/B14354437.png)
![dimethyl (1S,7R)-8-oxabicyclo[5.2.0]nonane-9,9-dicarboxylate](/img/structure/B14354439.png)
